molecular formula C4H7ClN4O B2613490 5-Amino-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1263987-04-7

5-Amino-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2613490
CAS No.: 1263987-04-7
M. Wt: 162.58
InChI Key: MVCFAYQBYQAIHZ-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS: 1263987-04-7) is a pyrazole-based small molecule with a hydrochloride salt formulation. Its molecular formula is C₅H₈ClN₄O, and its structure features:

  • A pyrazole ring substituted with an amino group (-NH₂) at position 5.
  • A carboxamide group (-CONHMe) at position 3, where the amide nitrogen is methylated.
  • A hydrochloride counterion enhancing solubility and stability .

Its polar functional groups (amide, amino) facilitate hydrogen bonding, making it suitable for targeting enzyme active sites.

Properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCFAYQBYQAIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The amino and carboxamide groups facilitate nucleophilic and electrophilic substitutions, forming derivatives with modified pharmacological or structural properties.

Key Examples:

  • Diazotization and Cyclization : Treatment with acetic anhydride–formic acid followed by sodium hydride induces formylation at the amino group, leading to cyclized imidazo[1,2-b]pyrazoles (e.g., compound 13 ) .

  • Aza-Wittig Reaction : Reaction with triphenylphosphine/C₂Cl₆/Et₃N produces 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole (14 ) via intermediate hydrazone formation .

Table 1: Substitution Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductsReferences
DiazotizationAc₂O–HCOOH, NaHImidazo[1,2-b]pyrazole derivatives
Aza-Wittig ReactionPPh₃, C₂Cl₆, Et₃N, refluxPhosphoranylideneamino pyrazoles
Amide CouplingCDI, amines (e.g., cyclopropylamine)Substituted carboxamides (e.g., pym-5 )

Oxidation and Reduction

The pyrazole core and functional groups undergo redox transformations under controlled conditions.

Oxidation:

  • Pyrazole Ring Oxidation : Hydrogen peroxide or potassium permanganate oxidizes the pyrazole ring to form pyrazole N-oxides, though specific products for this compound require further characterization .

Reduction:

  • Nitro Group Reduction : While not directly observed for this compound, analogous 3-nitro-pyrazole derivatives are reduced to amines using Pearlman’s catalyst (Pd(OH)₂/C) under H₂ .

Cyclization and Heterocycle Formation

The amino group participates in cyclization reactions to form fused heterocycles, enhancing structural complexity.

Notable Pathways:

  • Pyrazolo-Pyrimidine Synthesis : Reaction with β-ketonitriles or trifluoromethyl-diketones in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives (e.g., 5-pyridin-2-yl-7-trifluoromethyl-pyrazolo-pyrimidine ) .

  • Imidazo-Pyrazole Formation : Formylation followed by intramolecular cyclization creates imidazo[1,2-b]pyrazoles, which are bioactive scaffolds .

Table 2: Cyclization Reactions

Starting MaterialReagents/ConditionsProductYieldReferences
Trifluoro-diketone + pyrazoleAcetic acid, refluxPyrazolo[1,5-a]pyrimidine carboxylic acid71–90%

Hydrolysis and Stability

The carboxamide group exhibits sensitivity to hydrolysis, particularly under physiological or acidic conditions.

Critical Findings:

  • Amide Bond Hydrolysis : Prolonged exposure to acidic or enzymatic conditions may cleave the carboxamide bond, releasing potential mutagenic anilines (e.g., 3-methoxyaniline) .

  • Stability Optimization : Industrial methods employ continuous flow reactors and advanced purification to minimize hydrolysis during synthesis.

Coupling Reactions for Drug Design

The carboxamide group serves as a handle for derivatization in medicinal chemistry.

Scientific Research Applications

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a compound with diverse applications in medicinal chemistry, particularly in the fields of anti-infective, anticancer, and anti-inflammatory research. This article outlines its applications, supported by comprehensive data and case studies.

Medicinal Chemistry Applications

Anti-Infective Properties

5-Amino-1H-pyrazole-3-carboxamide hydrochloride has shown potential as an anti-infective agent. Recent studies have identified derivatives of aminopyrazoles that exhibit significant activity against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). For instance, certain derivatives demonstrated sub-micromolar activity against these pathogens when tested in vitro .

Table 1: Anti-Infective Activity of Pyrazole Derivatives
CompoundActivity Against MSSA (MIC)Activity Against E. coli (MIC)
Compound A0.125 mg/mL8 mg/mL
Compound B0.08 mMNot reported

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies indicate that specific derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. One notable derivative exhibited an IC50 value ranging from 0.08 to 12.07 mM, highlighting its potential as a therapeutic agent against cancer cells .

Table 2: Anticancer Activity of Selected Derivatives
CompoundIC50 (mM)Mechanism of Action
Compound C0.08Tubulin inhibition
Compound D12.07Cell cycle arrest

Anti-Inflammatory Effects

Research has indicated that 5-Amino-1H-pyrazole-3-carboxamide hydrochloride can modulate inflammatory responses. In vivo studies demonstrated that certain derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation . These findings suggest its potential utility in treating neurodegenerative diseases where inflammation plays a critical role.

Synthesis and Chemical Properties

The synthesis of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride involves several chemical pathways, including the hydrolysis of pyrazole derivatives and subsequent purification processes. The compound is characterized by its solubility in water and its relatively straightforward synthesis route, making it suitable for both laboratory and industrial applications .

Table 3: Synthesis Overview
StepDescription
Step 1Hydrolysis of precursor compounds
Step 2Purification via liquid phase extraction
Step 3Characterization through spectroscopic methods

Case Studies

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various aminopyrazole derivatives, including 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. The results indicated that certain compounds exhibited enhanced activity against resistant strains compared to traditional antibiotics, paving the way for novel therapeutic strategies .

Case Study: Cancer Treatment Potential

Another significant study focused on the anticancer properties of this compound, revealing that it effectively inhibited tumor growth in xenograft models while exhibiting minimal toxicity to normal cells. This dual action underscores its potential as a lead compound for further drug

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Amino-1H-pyrazole-3-carboxamide hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications References
This compound C₅H₈ClN₄O 175.5 (calc.) Amino (C5), N-methyl carboxamide (C3), HCl salt Research chemical, kinase inhibitor scaffold
4-Amino-1H-pyrazole-5-carboxamide hydrochloride C₄H₆ClN₄O 160.5 (calc.) Amino (C4), carboxamide (C5), HCl salt Structural isomer; solubility studies
3-Amino-4-pyrazolecarboxamide hemisulfate C₄H₇N₄O·0.5H₂SO₄ 207.1 (calc.) Amino (C3), carboxamide (C4), sulfate salt Modified solubility profile
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl C₈H₁₅ClN₄O 218.5 (calc.) Methyl (N1), propyl (C3), amino (C4), carboxamide (C5) Enhanced lipophilicity; drug candidate lead
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₁₇H₁₇N₃O 279.3 (calc.) 4-Methoxyphenyl, phenyl, amidine group Enzyme inhibition (e.g., antimicrobial)
Chlorodenafil C₁₉H₂₁ClN₄O₃ 396.9 (calc.) Chloroacetyl, ethoxyphenyl, pyrazolopyrimidinone PDE5 inhibitor analog

Key Research Findings

Positional Isomerism and Solubility
  • The 4-amino-1H-pyrazole-5-carboxamide hydrochloride (positional isomer) exhibits reduced solubility in polar solvents compared to the target compound due to altered hydrogen-bonding capacity .
  • The N-methyl group in the target compound’s carboxamide enhances metabolic stability compared to non-methylated analogs .
Functional Group Impact on Bioactivity
  • Amidine derivatives (e.g., compounds in ) demonstrate higher basicity and stronger ionic interactions with biological targets, leading to enhanced antimicrobial activity compared to carboxamide-based compounds .
  • Chlorodenafil (), a complex pyrazolopyrimidinone derivative, shows potent PDE5 inhibition due to its extended aromatic system and chloroacetyl group, unlike the simpler target compound .
Substituent Effects on Lipophilicity
  • The propyl and methyl groups in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride increase its logP value (1.8 vs. 0.5 for the target compound), favoring blood-brain barrier penetration .
  • Halogenated aryl substituents (e.g., 4-chlorophenyl in analogs) improve target binding affinity but reduce aqueous solubility .

Biological Activity

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological efficacy, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Overview of Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : Demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Activity against multiple bacterial strains.

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-1H-pyrazole derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.

Compound Target IC50 (nM) Cell Line
10hFGFR146NCI-H520 (lung cancer)
FGFR241SNU-16 (gastric cancer)
FGFR399KATO III
FGFR2 V564F62

The compound 10h was noted for its irreversible binding to FGFR1 and significant suppression of proliferation in various cancer cell lines, indicating its potential as a therapeutic agent against drug-resistant mutations .

Anti-inflammatory Properties

The anti-inflammatory potential of 5-amino-1H-pyrazole derivatives has been explored through their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α). One study reported that a derivative showed an IC50 value of 0.283 mM for TNF-α release in LPS-stimulated whole blood assays, demonstrating superior effectiveness compared to traditional anti-inflammatory drugs .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, 5-amino-1H-pyrazole derivatives have exhibited significant antimicrobial activity. Various derivatives were tested against pathogenic bacteria, with some showing minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL.

Derivative MIC (µg/mL) Pathogen
7b0.22Staphylococcus aureus
0.25Staphylococcus epidermidis

These findings suggest that these compounds could serve as effective agents in treating bacterial infections, particularly those resistant to conventional antibiotics .

The biological activity of 5-amino-1H-pyrazole derivatives is primarily attributed to their ability to interact with specific molecular targets:

  • FGFR Inhibition : Compounds like 10h bind covalently to FGFRs, blocking pathways that promote tumor growth.
  • Cytokine Release Inhibition : The inhibition of TNF-α release indicates a potential mechanism for reducing inflammation .
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Studies

Several case studies underscore the clinical relevance of these compounds:

  • FGFR Inhibition in Lung Cancer :
    • A study demonstrated that compound 10h effectively inhibited tumor growth in xenograft models of lung cancer, showcasing its potential for clinical application in resistant forms of cancer.
  • Inflammation Models :
    • In vivo studies using carrageenan-induced edema models showed that specific derivatives significantly reduced inflammation comparable to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Efficacy :
    • A series of pyrazole derivatives were tested against multi-drug resistant strains, revealing promising results that warrant further exploration for therapeutic use .

Q & A

What are the optimal synthetic pathways for producing 5-Amino-1H-pyrazole-3-carboxamide hydrochloride with high purity?

Basic Research Question
A common approach involves cyclization reactions using substituted pyrazole precursors. For example, intermediates like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS 10199-51-6) can be modified via hydrolysis and amidation steps to introduce the carboxamide group . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysis : Amidation steps may require coupling agents like EDCI/HOBt.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .
    For reproducibility, validate intermediates via 1H^1H-NMR and HPLC-MS.

How can computational modeling optimize reaction conditions for synthesizing 5-Amino-1H-pyrazole-3-carboxamide derivatives?

Advanced Research Question
The ICReDD framework integrates quantum chemical calculations and information science to predict optimal reaction parameters . Steps include:

Reaction path search : Use density functional theory (DFT) to model transition states and intermediates.

Condition screening : Apply machine learning to narrow down solvent, temperature, and catalyst combinations.

Feedback loops : Iteratively refine computational models using experimental data (e.g., yield, purity).
This approach reduces trial-and-error experimentation by >50% in analogous pyrazole syntheses .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for pyrazole-carboxamide derivatives?

Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. A systematic methodology includes:

Multi-solvent analysis : Compare 1H^1H-NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.

Dynamic NMR (DNMR) : Detect tautomeric equilibria via variable-temperature studies.

Cross-validation : Pair NMR with IR (amide I/II bands) and X-ray crystallography for structural confirmation .
For example, 5-Amino-1H-pyrazole-3-carboxamide may exhibit keto-enol tautomerism, requiring DFT-based chemical shift predictions to reconcile discrepancies .

What reactor design principles are critical for scaling up pyrazole-carboxamide synthesis?

Advanced Research Question
Key factors align with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) :

  • Mixing efficiency : Use segmented flow reactors to minimize byproducts in exothermic amidation steps.
  • Heat transfer : Jacketed reactors with precise temperature control (±2°C) prevent thermal degradation.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
    Case studies on similar pyrazole derivatives show >90% yield reproducibility at pilot scale when these principles are applied .

How can this compound serve as a precursor in pharmacological studies?

Basic Research Question
Its primary role is as a scaffold for kinase inhibitors or antiviral agents. Methodological steps include:

Functionalization : Introduce substituents at the 1H-pyrazole amino group via nucleophilic substitution.

Bioisosteric replacement : Replace the carboxamide with sulfonamide groups to modulate bioavailability.

In vitro screening : Use SPR (Surface Plasmon Resonance) to assess target binding affinity.
Studies on analogous compounds (e.g., 5-Amino-3-methyl-isothiazole hydrochloride) demonstrate efficacy in targeting bacterial enzymes .

What strategies ensure data integrity when handling hygroscopic derivatives like this compound?

Advanced Research Question
Hygroscopicity compromises stability and analytical accuracy. Mitigation strategies include:

Storage : Use desiccated containers with argon backfilling (<5% RH).

Handling : Perform syntheses in gloveboxes (H2O <1 ppm).

Data validation : Cross-check Karl Fischer titration results with TGA (thermogravimetric analysis) to quantify water content .
For long-term studies, lyophilization and cryopreservation at -80°C are recommended .

How do solvent polarity and pH influence the solubility of this compound?

Basic Research Question
A Hansen Solubility Parameter (HSP) approach guides solvent selection:

Polarity : High solubility in DMSO (HSP δD=18.0, δP=16.4) due to hydrogen bonding with the carboxamide group.

pH effects : Solubility peaks at pH 6–7 (carboxamide remains neutral). Below pH 4, protonation of the amino group reduces solubility by 40% .
Experimental validation via UV-Vis spectroscopy (λmax = 270 nm) is critical for formulation studies.

What safety protocols are essential for handling reactive intermediates in pyrazole-carboxamide synthesis?

Basic Research Question
Refer to SDS guidelines for pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate):

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.
  • Waste disposal : Segregate halogenated byproducts (e.g., Cl-containing intermediates) for incineration .
    Regular fume hood airflow checks (<0.5 m/s) are mandatory during scale-up .

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